molecular formula C10H24Si B7984459 HSi(CH3)2C8H17

HSi(CH3)2C8H17

Cat. No.: B7984459
M. Wt: 172.38 g/mol
InChI Key: GWLINUUZNGNWIH-UHFFFAOYSA-N
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Description

The compound HSi(CH3)2C8H17 octyl(dimethyl)silane , is an organosilicon compound. Organosilicon compounds are widely used in various industries due to their unique properties, such as thermal stability, flexibility, and resistance to water and chemicals. Octyl(dimethyl)silane is particularly notable for its applications in surface modification and as a hydrophobic agent.

Preparation Methods

Synthetic Routes and Reaction Conditions

Octyl(dimethyl)silane can be synthesized through the hydrosilylation reaction, where an alkene reacts with a hydrosilane in the presence of a catalyst. The reaction typically involves the use of platinum-based catalysts, such as platinum-divinyltetramethyldisiloxane complex, under mild conditions. The reaction proceeds as follows:

HSi(CH3)2H+C8H16HSi(CH3)2C8H17\text{HSi(CH3)2H} + \text{C8H16} \rightarrow \text{this compound} HSi(CH3)2H+C8H16→this compound

Industrial Production Methods

In industrial settings, the production of octyl(dimethyl)silane often involves the continuous flow of reactants through a reactor containing the catalyst. This method ensures high efficiency and yield. The reaction is typically carried out at temperatures ranging from 50°C to 150°C and under atmospheric pressure.

Chemical Reactions Analysis

Types of Reactions

Octyl(dimethyl)silane undergoes various chemical reactions, including:

    Hydrosilylation: Addition of silicon-hydrogen bonds to alkenes or alkynes.

    Oxidation: Formation of silanols or siloxanes.

    Substitution: Replacement of hydrogen atoms with other functional groups.

Common Reagents and Conditions

    Hydrosilylation: Catalysts such as platinum, rhodium, or nickel complexes.

    Oxidation: Reagents like hydrogen peroxide or ozone.

    Substitution: Halogenating agents like chlorine or bromine.

Major Products Formed

    Hydrosilylation: Formation of alkylsilanes.

    Substitution: Formation of halogenated silanes.

Scientific Research Applications

Octyl(dimethyl)silane has a wide range of applications in scientific research:

    Chemistry: Used as a reagent in organic synthesis and as a precursor for other organosilicon compounds.

    Biology: Employed in the modification of biomolecules and surfaces to enhance hydrophobicity.

    Medicine: Utilized in drug delivery systems and as a component in medical devices.

    Industry: Applied in the production of coatings, adhesives, and sealants due to its hydrophobic properties.

Mechanism of Action

The mechanism by which octyl(dimethyl)silane exerts its effects is primarily through the formation of strong silicon-carbon and silicon-oxygen bonds. These bonds confer stability and resistance to degradation. In hydrosilylation reactions, the silicon-hydrogen bond adds across the double bond of alkenes, forming a stable silicon-carbon bond. The compound’s hydrophobic nature is due to the presence of the long octyl chain, which repels water molecules.

Comparison with Similar Compounds

Similar Compounds

    Trimethylsilane (HSi(CH3)3): Similar in structure but with three methyl groups instead of an octyl group.

    Dimethylphenylsilane (HSi(CH3)2C6H5): Contains a phenyl group instead of an octyl group.

    Tetramethylsilane (Si(CH3)4): Fully substituted with methyl groups, lacking the hydrogen atom.

Uniqueness

Octyl(dimethyl)silane is unique due to its long octyl chain, which imparts significant hydrophobic properties. This makes it particularly useful in applications requiring water repellency and surface modification. Its ability to form stable silicon-carbon bonds also distinguishes it from other organosilicon compounds.

Properties

IUPAC Name

dimethyl(octyl)silane
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H24Si/c1-4-5-6-7-8-9-10-11(2)3/h11H,4-10H2,1-3H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GWLINUUZNGNWIH-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCCCCC[SiH](C)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H24Si
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

172.38 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Synthesis routes and methods

Procedure details

A 10.14 g fraction of HSi(CH3)2C8F17 with a boiling point of 57-59° C. under a pressure of 11 mbar and which comprises, according to 19F NMR, approximately 5% of C8F17I is obtained (yield: 44%).
Name
HSi(CH3)2C8F17
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reactant
Reaction Step One
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